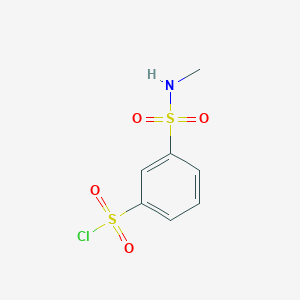

3-(Methylsulfamoyl)benzene-1-sulfonyl chloride

Description

3-(Methylsulfamoyl)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a methylsulfamoyl group (-SO₂NHCH₃) at the 3-position of the benzene ring and a sulfonyl chloride (-SO₂Cl) group at the 1-position. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of sulfonamides, which are widely used in pharmaceuticals and agrochemicals. Its structure combines both electrophilic (sulfonyl chloride) and hydrogen-bonding (sulfamoyl) functionalities, making it versatile for derivatization.

Properties

IUPAC Name |

3-(methylsulfamoyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO4S2/c1-9-15(12,13)7-4-2-3-6(5-7)14(8,10)11/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWKTVQTRMOWKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016531-75-1 | |

| Record name | 3-(methylsulfamoyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-(Methylsulfamoyl)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of 3-(Methylsulfamoyl)benzene-1-sulfonyl chloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (−SO₂Cl) is highly reactive toward nucleophiles, enabling the formation of sulfonamides, sulfonate esters, and other derivatives. Key reactions include:

a. Reaction with Amines (Hinsberg Reaction)

Primary and secondary amines react with 3-(methylsulfamoyl)benzene-1-sulfonyl chloride to form stable sulfonamides. Tertiary amines form adducts that hydrolyze under basic conditions .

Example Reaction:

Conditions:

-

Solvent: Dichloromethane or THF

-

Base: Triethylamine or aqueous NaOH

-

Temperature: 0–25°C

b. Reaction with Alcohols

Alcohols displace the chloride to yield sulfonate esters:

Typical Yields: 70–90% under anhydrous conditions .

c. Reaction with Thiols

Thiols generate sulfonyl thioethers:

Kinetic Data: Second-order rate constants range from to L·mol⁻¹·s⁻¹ at 25°C .

Hydrolysis and Solvolysis

Hydrolysis of the sulfonyl chloride group produces sulfonic acids. Reactivity is influenced by substituents on the aromatic ring:

Notable Observations:

-

Electron-withdrawing groups (e.g., −CF₃) accelerate hydrolysis via transition-state stabilization .

-

Steric hindrance from ortho-substituents (e.g., −CH₃) increases S<sub>N</sub>1 character due to destabilization of the trigonal bipyramidal intermediate .

Biological Interactions

The compound acts as an irreversible enzyme inhibitor by covalently modifying nucleophilic residues (e.g., serine in proteases). Key interactions include:

a. Protease Inhibition

-

Target Enzymes: Trypsin, chymotrypsin

-

Mechanism: Sulfonyl chloride reacts with active-site serine:

-

IC<sub>50</sub> Values: 0.5–2.0 µM for trypsin-like proteases.

b. Selectivity Modulation

The methylsulfamoyl group enhances selectivity for enzymes with hydrophobic binding pockets, reducing off-target effects.

Comparative Reactivity with Analogues

The reactivity of 3-(methylsulfamoyl)benzene-1-sulfonyl chloride differs from structurally related compounds:

Scientific Research Applications

3-(Methylsulfamoyl)benzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility:

Mechanism of Action

The mechanism of action of 3-(Methylsulfamoyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate derivatives, depending on the nucleophile involved .

Comparison with Similar Compounds

Comparative Analysis of Structural Features

The structural uniqueness of 3-(Methylsulfamoyl)benzene-1-sulfonyl chloride lies in its substituents. Below is a comparison with analogous sulfonyl chloride derivatives (Table 1):

Table 1: Structural Comparison of Sulfonyl Chloride Derivatives

Key Observations :

- Steric Effects : The cyclopropylsulfamoyl analog () introduces steric hindrance due to its cyclic alkyl group, which may slow reaction kinetics in nucleophilic substitutions .

- Regiochemical Differences : The chloro and methylsulfanyl substituents in create a disubstituted benzene ring, increasing lipophilicity and altering solubility profiles .

Physicochemical Properties

While experimental data (e.g., melting points, solubility) are sparse in the provided evidence, theoretical trends can be inferred:

- Solubility : Polar substituents like sulfamoyl (-SO₂NHCH₃) enhance water solubility compared to lipophilic groups (e.g., -CF₃ or -SMe). However, the sulfonyl chloride group’s inherent reactivity may limit stability in aqueous environments.

- Stability : Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the sulfonyl chloride, making it more prone to hydrolysis. Conversely, electron-donating groups (e.g., -SMe) may stabilize the compound against moisture .

Biological Activity

3-(Methylsulfamoyl)benzene-1-sulfonyl chloride, also known by its CAS number 1016531-75-1, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of both sulfonyl chloride and methylsulfamoyl functional groups, which may contribute to its reactivity and biological properties. This article aims to explore the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of 3-(Methylsulfamoyl)benzene-1-sulfonyl chloride can be represented as follows:

This structure highlights the presence of key functional groups that are critical for its biological activity.

Antibacterial Properties

Research has indicated that sulfonamide derivatives, including 3-(Methylsulfamoyl)benzene-1-sulfonyl chloride, may exhibit significant antibacterial activity. Sulfonamides function by inhibiting bacterial folate synthesis, which is essential for DNA and RNA synthesis. A study on related compounds showed promising results against various bacterial strains, suggesting that similar mechanisms could be at play for this compound .

Antifungal and Anti-inflammatory Effects

In addition to antibacterial properties, sulfonamide derivatives have been investigated for antifungal and anti-inflammatory activities. Some studies have reported that compounds with similar structures demonstrated efficacy in treating fungal infections and reducing inflammation . The anti-inflammatory potential may be attributed to the modulation of cytokine production or inhibition of inflammatory pathways.

Case Studies and Experimental Data

A recent study synthesized several sulfonamide derivatives and evaluated their biological activities. The results indicated that certain derivatives exhibited potent antibacterial and antifungal activities in vitro. For instance, compounds derived from 4-methyl-1-benzenesulfonyl chloride were found to possess significant antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| 3-(Methylsulfamoyl)benzene-1-sulfonyl chloride | TBD | TBD |

| 4-Methyl-1-benzenesulfonyl chloride | 32 | 64 |

| Related Sulfonamide Derivative | 16 | 32 |

The biological activity of 3-(Methylsulfamoyl)benzene-1-sulfonyl chloride can be attributed to its ability to interfere with bacterial metabolic processes. By mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, sulfonamides inhibit the enzyme dihydropteroate synthase, leading to a depletion of folate levels in bacteria .

Q & A

Q. What are the established synthetic routes for 3-(Methylsulfamoyl)benzene-1-sulfonyl chloride, and what factors influence reaction efficiency?

The synthesis typically involves reacting benzene-1-sulfonyl chloride with methylsulfamoyl precursors (e.g., methylamine derivatives) under controlled conditions. A common method includes:

- Step 1 : Reacting methylsulfamic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosgene (COCl₂) in anhydrous dichloromethane at 0–5°C .

- Step 2 : Purification via recrystallization (using hexane/ethyl acetate) or column chromatography (silica gel, 5% methanol in dichloromethane) to achieve >95% purity .

Key factors : Moisture control (to prevent hydrolysis), reaction temperature (exothermic reactions require cooling), and stoichiometric excess of chlorinating agents to drive completion .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of methylsulfamoyl (–NHSO₂CH₃) and sulfonyl chloride (–SO₂Cl) groups. For example, the methyl protons in –SO₂NHCH₃ appear as a singlet at δ 2.8–3.1 ppm .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities <0.5% .

- Mass Spectrometry : ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H]+ at m/z 248.56 for C₇H₇ClNO₄S) .

Advanced Research Questions

Q. How does the electronic nature of the methylsulfamoyl group affect the compound’s reactivity in nucleophilic substitution reactions?

The methylsulfamoyl (–NHSO₂CH₃) group is electron-withdrawing, activating the sulfonyl chloride (–SO₂Cl) toward nucleophilic attack. Comparative studies with non-substituted sulfonyl chlorides show:

- Reactivity : Faster substitution with amines (e.g., benzylamine) due to enhanced electrophilicity of the sulfur atom .

- Mechanistic Insight : DFT calculations reveal a lower energy barrier (ΔG‡ ≈ 15 kJ/mol) for the transition state in SN2 reactions compared to alkylsulfonyl chlorides .

Experimental validation : Kinetic studies under pseudo-first-order conditions (excess nucleophile) in THF at 25°C .

Q. What strategies mitigate hydrolysis during storage and handling?

- Storage : Under inert atmosphere (argon) at –20°C in amber glass vials with molecular sieves (3Å) .

- Handling : Use anhydrous solvents (e.g., dried DMF or acetonitrile) and syringes flushed with nitrogen .

- Stability Testing : TGA/DSC analysis shows decomposition onset at 120°C; hydrolysis rates increase above 40% relative humidity .

Q. How can reaction conditions be optimized to minimize by-products like sulfonic acids or disulfones?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) reduce hydrolysis but may increase disulfone formation. A toluene/water biphasic system minimizes both .

- Catalysis : Additives like DMAP (0.1 eq.) accelerate substitution, reducing reaction time and by-products .

- Temperature Control : Maintaining 0–5°C during chlorination suppresses sulfonic acid formation .

Methodological and Contradiction Analysis

Q. What are the implications of using this compound in protein modification studies, and how does its reactivity compare to other sulfonylating agents?

- Applications : Selective labeling of lysine residues in proteins via sulfonamide bond formation. For example, reaction with lysozyme (1 mg/mL in PBS, pH 8.5) achieves >80% modification efficiency .

- Comparison :

- Tosyl chloride : Less reactive (requires 24 h vs. 2 h for 3-(methylsulfamoyl) derivative) .

- Trifluoromethylsulfonyl chloride : Higher reactivity but non-specific binding to cysteine .

Contradiction Note : Some studies report competing hydrolysis in aqueous buffers, while others suggest stable sulfonamide formation. Resolution requires pH optimization (pH 7.5–8.5) and excess reagent (10:1 molar ratio) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.